molecular formula C30H48O B099460 Dammara-20(21),24-diene-3-one CAS No. 16883-32-2

Dammara-20(21),24-diene-3-one

Cat. No.: B099460
CAS No.: 16883-32-2
M. Wt: 424.7 g/mol
InChI Key: JMMXUZHDCKJTTI-YXCARNOISA-N
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Scientific Research Applications

Dammara-20(21),24-diene-3-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dammadienone typically involves the oxidation of dammadienol, another triterpene compound. This process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of dammadienone.

Industrial Production Methods: Industrial production of dammadienone may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are often employed to obtain high-purity dammadienone.

Chemical Reactions Analysis

Types of Reactions: Dammara-20(21),24-diene-3-one undergoes several types of chemical reactions, including:

    Oxidation: Conversion of dammadienol to dammadienone.

    Reduction: Reduction of dammadienone back to dammadienol.

    Substitution: Reactions involving the substitution of functional groups on the dammadienone molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: this compound is the primary product.

    Reduction: Dammadienol is formed.

    Substitution: Depending on the nucleophile used, various substituted derivatives of dammadienone can be obtained.

Mechanism of Action

Dammara-20(21),24-diene-3-one is similar to other triterpenes such as β-amyrin and β-amyrone. it is unique in its specific structural features and biological activities. Unlike β-amyrin, which is primarily known for its anti-inflammatory properties, dammadienone has a broader range of activities, including potential anticancer effects .

Comparison with Similar Compounds

  • β-amyrin
  • β-amyrone
  • Dammadienol

Properties

CAS No.

16883-32-2

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-25H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,28+,29-,30-/m1/s1

InChI Key

JMMXUZHDCKJTTI-YXCARNOISA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C

SMILES

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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